3-Bromo-5-chloro-2-fluoroaniline
Overview
Description
3-Bromo-5-chloro-2-fluoroaniline is a useful research compound. Its molecular formula is C6H4BrClFN and its molecular weight is 224.46 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Bromo-5-chloro-2-fluoroaniline is primarily used in the preparation of heterotricyclic carboxamides as RIG-1 agonists . RIG-1 (Retinoic acid-inducible gene I) is a cytoplasmic protein that recognizes viral RNA and plays a crucial role in antiviral immunity .
Mode of Action
As a rig-1 agonist, it likely interacts with rig-1 to enhance its activity . This interaction could lead to increased immune responses against viruses, thereby inhibiting viral replication .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The activation of RIG-1 by this compound leads to an enhanced immune response against viruses . This can result in reduced viral replication and improved clearance of the virus from the body .
Biological Activity
3-Bromo-5-chloro-2-fluoroaniline is an aromatic organic compound that belongs to the class of haloanilines. Its unique halogen substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in research, and specific case studies.
This compound has the molecular formula C6H4BrClFN. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions, such as nucleophilic substitutions and metal-catalyzed coupling reactions (e.g., Suzuki and Negishi reactions) .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to either inhibition or activation of biochemical pathways, affecting cellular processes. However, specific literature detailing the exact mechanism of action for this compound is limited .
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Pharmaceutical Development : It is used as an intermediate in synthesizing pharmaceutical compounds targeting bacterial infections .
- Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions and protein modifications, which are crucial for understanding various biological processes .
- Research on Blood-Brain Barrier Penetration : Studies have indicated that modifications in similar compounds can enhance their ability to cross the blood-brain barrier (BBB), suggesting potential applications in neuropharmacology .
Study 1: Enzyme Interaction and Brain Penetration
A study focused on a related compound demonstrated that the incorporation of halogen substituents significantly improved brain penetration. Specifically, a compound with a similar substitution pattern showed a nearly tenfold increase in BBB penetration compared to erlotinib, highlighting the potential of halogenated anilines in drug design aimed at neurological targets .
Compound | Brain/Plasma Ratio | GI50 (µM) |
---|---|---|
This compound | Not specified | Not specified |
Erlotinib | 0.085 | 1.0 |
Modified Compound | 0.71 | 0.1 |
Study 2: Antiparasitic Activity
Research on dihydroquinazolinone derivatives indicated that structural modifications could enhance antiparasitic activity while balancing metabolic stability. While not directly involving this compound, these findings suggest that similar structural strategies could be applied to optimize its biological activity against pathogens .
Study 3: Synthesis and Reactivity
The reactivity of haloanilines like this compound in various coupling reactions has been documented extensively. These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-bromo-5-chloro-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHMFIIPOVGVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679587 | |
Record name | 3-Bromo-5-chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269232-95-2 | |
Record name | 3-Bromo-5-chloro-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269232-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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